3,4-(Methylenedioxy)phenyl-(3-thienyl)methanol
CAS No.:
Cat. No.: VC13482910
Molecular Formula: C12H10O3S
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O3S |
|---|---|
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl(thiophen-3-yl)methanol |
| Standard InChI | InChI=1S/C12H10O3S/c13-12(9-3-4-16-6-9)8-1-2-10-11(5-8)15-7-14-10/h1-6,12-13H,7H2 |
| Standard InChI Key | FFUSCGIXDVLJRI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C3=CSC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-benzodioxol-5-yl group (methylenedioxyphenyl) bonded to a thiophen-3-yl ring through a methanol group. The IUPAC name, 1,3-benzodioxol-5-yl(thiophen-3-yl)methanol, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.27 g/mol |
| SMILES | |
| InChIKey | FFUSCGIXDVLJRI-UHFFFAOYSA-N |
The methylenedioxy group () contributes to electron-rich aromatic systems, while the thienyl moiety introduces sulfur-based heterocyclic reactivity .
Synthesis and Manufacturing
Grignard Addition
A thiophene-derived Grignard reagent (e.g., 3-thienylmagnesium bromide) could react with a benzodioxole carbonyl precursor (e.g., 1,3-benzodioxole-5-carbaldehyde), followed by acidic workup to yield the target alcohol . This method parallels the synthesis of di(3-thienyl)methanol, where thienyl Grignard reagents react with ketones .
Reduction of Ketone Intermediates
Catalytic hydrogenation or borohydride reduction of 3,4-(methylenedioxy)phenyl-(3-thienyl)ketone represents another viable route. Ruthenium-based catalysts, such as , have demonstrated efficacy in alcohol synthesis via transfer hydrogenation .
Purification and Characterization
Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity assessment would require HPLC with UV detection at 254 nm, leveraging the compound’s conjugated π-system .
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic systems. It is likely soluble in polar organic solvents (e.g., DMSO, ethanol) and stable under inert atmospheres but susceptible to oxidation at the hydroxymethyl group under acidic or oxidative conditions .
Thermal Behavior
Differential scanning calorimetry (DSC) of structurally similar alcohols, such as di(3-thienyl)methanol, reveals melting points near 120–140°C . The target compound’s melting point is estimated to fall within this range, with decomposition occurring above 250°C due to cleavage of the methylenedioxy group .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s bifunctional alcohol group positions it as a precursor for ester or ether derivatives. For example, phosphorylation could yield prodrugs with improved blood-brain barrier permeability .
Materials Science
Thiophene-containing alcohols are precursors for conductive polymers. Electropolymerization of 3,4-(methylenedioxy)phenyl-(3-thienyl)methanol could yield films with tunable bandgaps for organic electronics .
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